molecular formula C16H11ClN2O3S B2609216 N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681167-02-2

N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2609216
CAS RN: 681167-02-2
M. Wt: 346.79
InChI Key: BVMZJZBZHLFYBC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, also known as BTB-1, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide show significant antimicrobial properties. For instance, a study on microwave-assisted synthesis of related compounds found that some derivatives exhibited notable antibacterial and antifungal activities against a variety of bacterial strains (Raval, Naik, & Desai, 2012). Similarly, another investigation synthesized biphenyl benzothiazole-2-carboxamide derivatives and screened them for diuretic activity, with some showing promising results (Yar & Ansari, 2009).

Antibacterial Agents

A study focused on the design, synthesis, and QSAR studies of novel analogs based on the benzothiazole structure revealed a series of compounds that displayed potent antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without showing cytotoxicity to mammalian cells (Palkar et al., 2017). This suggests potential for these compounds in developing new antibacterial agents.

Anti-inflammatory and Analgesic Agents

Compounds derived from or related to this compound have been studied for their potential anti-inflammatory and analgesic effects. One such study synthesized novel derivatives and evaluated them for cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. The findings indicated that some derivatives had high inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory activities, comparable to or better than standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis and Characterization

In addition to biological activities, research has also focused on the synthesis and structural characterization of related compounds. One study elaborated on the synthesis, characterization, antimicrobial evaluation, and docking studies of tetrazol-thiophene carboxamides, demonstrating the methodological advancements in synthesizing these complex molecules (Talupur, Satheesh, & Chandrasekhar, 2021).

Potential Analgesic Activity

Another significant finding was the identification of high analgesic activity in certain derivatives within this chemical group, highlighting the potential for developing new analgesic drugs (Ukrainets, Petrushova, Dzyubenko, & Sim, 2014).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c17-9-4-3-7-13-14(9)18-16(23-13)19-15(20)12-8-21-10-5-1-2-6-11(10)22-12/h1-7,12H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMZJZBZHLFYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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